1-methyl-1,2-dihydronaphthalene chemical structure and physical properties
1-methyl-1,2-dihydronaphthalene chemical structure and physical properties
An In-Depth Technical Guide to 1-Methyl-1,2-dihydronaphthalene: Structure, Properties, and Synthesis
Introduction
1-Methyl-1,2-dihydronaphthalene is an organic compound belonging to the dihydronaphthalene class of molecules. This structural motif, characterized by a partially saturated naphthalene core, is a key building block in the synthesis of complex organic molecules and serves as a significant scaffold in medicinal chemistry. Dihydronaphthalene derivatives have garnered attention for their potential as potent antitumor agents, often acting as inhibitors of tubulin polymerization.[1][2] This guide provides a comprehensive technical overview of 1-methyl-1,2-dihydronaphthalene, detailing its chemical structure, physical properties, plausible synthetic routes, and analytical characterization, with a focus on its relevance to researchers and professionals in drug development.
Section 1: Chemical Structure and Identification
The unique arrangement of atoms in 1-methyl-1,2-dihydronaphthalene dictates its chemical behavior and potential for further functionalization. The molecule consists of a bicyclic system where one of the rings is aromatic and the other is partially unsaturated, with a methyl group at a chiral center.
Key Identifiers:
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IUPAC Name: 1-methyl-1,2-dihydronaphthalene[3]
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Molecular Formula: C₁₁H₁₂[3]
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CAS Number: 20847-80-7[3]
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Canonical SMILES: CC1CC=CC2=CC=CC=C12[3]
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InChIKey: KCUTVFGMQZNOGP-UHFFFAOYSA-N[3]
Caption: 2D Chemical Structure of 1-methyl-1,2-dihydronaphthalene.
Section 2: Physical and Chemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. While extensive experimental data for 1-methyl-1,2-dihydronaphthalene is limited, computed properties from reliable databases provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 3.3 | PubChem (Computed)[3] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[3] |
| Rotatable Bond Count | 0 | PubChem (Computed)[3] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Section 3: Synthesis and Purification
The synthesis of dihydronaphthalene derivatives often involves multi-step processes starting from commercially available materials like tetralones.[1][2] Below is a plausible and illustrative protocol for the synthesis of 1-methyl-1,2-dihydronaphthalene, designed to be self-validating through intermediate characterization.
Experimental Protocol: A Plausible Synthetic Route
This protocol is based on established organometallic addition and subsequent dehydration reactions, common in the synthesis of substituted alkenes.
Step 1: Grignard Reaction with α-Tetralone
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System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel is charged with magnesium turnings.
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Grignard Reagent Formation: A solution of methyl iodide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of methylmagnesium iodide (Grignard reagent). The reaction is exothermic and should be controlled.
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Causality: The Grignard reagent is a potent nucleophile, essential for attacking the electrophilic carbonyl carbon of α-tetralone.
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Nucleophilic Addition: A solution of α-tetralone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
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Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol).
Step 2: Dehydration to 1-Methyl-1,2-dihydronaphthalene
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Reaction Setup: The crude tertiary alcohol from Step 1 is dissolved in a suitable solvent such as toluene or benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
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Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is added to the solution.
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Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water generates the double bond, leading to the formation of the dihydronaphthalene product.
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Reaction and Monitoring: The mixture is heated to reflux, and the removal of water is monitored via the Dean-Stark trap. The reaction is monitored by TLC or GC-MS until completion.
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Workup and Purification: Upon cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 1-methyl-1,2-dihydronaphthalene.
Caption: Synthetic workflow for 1-methyl-1,2-dihydronaphthalene.
Section 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.5 ppm), signals for the vinyl and allylic protons in the partially saturated ring, and a characteristic singlet for the methyl group.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, two sp² hybridized carbons of the double bond in the non-aromatic ring, sp³ hybridized carbons, and the methyl carbon.[4]
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Mass Spectrometry (MS): GC-MS is an effective tool for confirming the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 144.21 g/mol .[3][5]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching for both the aromatic ring and the double bond in the other ring (approx. 1600-1450 cm⁻¹).[3]
Caption: Analytical workflow for compound characterization.
Section 5: Reactivity and Potential Applications in Drug Development
The dihydronaphthalene scaffold is of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a template for orienting substituents in three-dimensional space to interact with biological targets.
Chemical Reactivity: The double bond in the non-aromatic ring is susceptible to electrophilic addition reactions, such as hydrogenation to form the corresponding tetralin derivative, or halogenation. The benzylic position is also a site of potential reactivity.
Relevance in Drug Development: Aryldihydronaphthalenes (ADHNs) are a notable subtype of lignans and have been investigated for their potent biological activities.[6] A key area of application is in oncology, where dihydronaphthalene derivatives have been developed as potent cytotoxic agents.[1][2] Many of these compounds function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] The 1-methyl-1,2-dihydronaphthalene core represents a foundational structure from which more complex and potent analogues can be designed and synthesized.
Caption: Mechanism of action for dihydronaphthalene-based antitumor agents.
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